4-[76Br]bromobicalutamide
Description
Significance of Androgen Receptor Targeting in Preclinical Research
The androgen receptor is a key driver in the development and progression of prostate cancer. nih.govmdpi.comaacrjournals.orgnih.gov Consequently, therapies aimed at blocking the AR pathway are a cornerstone of prostate cancer treatment. nih.govmdpi.com However, resistance to these therapies is a major clinical challenge. nih.govmdpi.com Preclinical models are instrumental in identifying and studying the mechanisms of resistance, which often involve the reactivation or bypassing of the androgen pathway. nih.govmdpi.com
Targeting the AR in preclinical research allows for:
Understanding Disease Progression: Studying how AR signaling contributes to tumor growth and metastasis. aacrjournals.orgnih.gov
Evaluating Therapeutic Efficacy: Assessing how well new drugs inhibit AR function.
Investigating Resistance Mechanisms: Elucidating how cancer cells overcome AR-targeted therapies. nih.govmdpi.comurotoday.com
The development of agents that can non-invasively image AR expression and function in these preclinical models is crucial for advancing our understanding of prostate cancer and developing more effective treatments. pnas.org
Overview of Radiopharmaceuticals for Molecular Imaging
Radiopharmaceuticals are medicinal products that are radio-labeled and used for diagnosis or therapy. For molecular imaging with PET, these compounds consist of a targeting molecule and a positron-emitting radionuclide. The targeting molecule is designed to bind to a specific biological target, such as a receptor or enzyme. The attached radionuclide decays, emitting positrons that can be detected by a PET scanner, thereby revealing the location and concentration of the target.
Several radionuclides are used in PET imaging, including fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), and bromine-76 (B1195326) (⁷⁶Br). mdpi.com The choice of radionuclide depends on factors such as its half-life, decay characteristics, and the ease of incorporation into the targeting molecule.
Rationale for Developing Nonsteroidal Androgen Receptor Ligands as Radiotracers
While steroidal androgens have been developed as AR imaging agents, they can have limitations, such as binding to other steroid hormone receptors, which can reduce their specificity. mdpi.com Nonsteroidal antiandrogens, such as bicalutamide (B1683754), offer several advantages as a basis for radiotracer development:
High Specificity and Selectivity: They are designed to bind specifically to the androgen receptor. mdpi.com
Favorable Pharmacokinetics: They often possess good absorption and distribution properties in the body. mdpi.com
Structural Versatility: Their chemical structures can be more easily modified to incorporate a radionuclide compared to complex steroid structures. umich.edu
These characteristics make nonsteroidal AR ligands attractive candidates for the development of highly specific and effective radiotracers for imaging the androgen receptor system. mdpi.commdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C18H14BrF3N2O4S |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(4-(76Br)bromanylphenyl)sulfonylpropanamide |
InChI |
InChI=1S/C18H14BrF3N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i19-4 |
InChI Key |
RBRDRXOKFCEFBW-UTFYOAIGSA-N |
Isomeric SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)[76Br])(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Br)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Synonyms |
4-(76Br)bromobicalutamide 4-bromobicalutamide |
Origin of Product |
United States |
Radiochemical Synthesis of 4 76br Bromobicalutamide
Precursor Synthesis and Design for Bromine-76 (B1195326) Incorporation
The successful radiolabeling of a complex organic molecule like bicalutamide (B1683754) with a short-lived radionuclide such as Bromine-76 (t½ = 16.2 hours) hinges on a meticulously designed precursor. nih.govwikipedia.org This precursor must be stable and readily available for the final, rapid radiolabeling step.
Strategies for Nonsteroidal Antiandrogen Analog Preparation
The journey to 4-[76Br]bromobicalutamide begins with the strategic design of bicalutamide analogs. nih.govresearchgate.net The parent compound, bicalutamide, is a potent antiandrogen, and modifications are intended to introduce a site for radiohalogenation without compromising its high affinity for the androgen receptor. nih.govacs.org Research has shown that creating analogs of bicalutamide can, in some cases, lead to compounds with a substantially increased affinity for the AR compared to the original drug. nih.govresearchgate.net The synthesis of these nonsteroidal antiandrogen analogs often involves multi-step organic chemistry pathways to build the core structure and introduce functional groups that can later be converted into a reactive site for radiolabeling. researchgate.netosti.gov
Utilization of Organostannane Precursors
For the introduction of radiobromine onto an aromatic ring, organostannane precursors are exceptionally useful. wikipedia.orgsigmaaldrich.com In the synthesis of this compound, a tributylstannane precursor is employed. nih.govacs.orgresearchgate.net This involves chemically modifying the bicalutamide structure to attach a tributyltin (-Sn(Bu)₃) group at the 4-position of the phenyl ring.
Organotin compounds are favored for several reasons:
Regiospecificity : The tin group is placed at the exact molecular position where the radiohalogen is to be introduced, ensuring the radionuclide is incorporated at the desired site. acs.org
Reactivity : The carbon-tin bond is readily cleaved under mild conditions by electrophilic attack, allowing for efficient substitution with bromine. nih.gov
Stability : The organostannane precursor itself is stable enough to be synthesized, purified, and stored before the time-sensitive radiolabeling step. wikipedia.org
The general approach involves reacting a Grignard reagent with a tin halide to form a tetraorganotin compound, which can then be converted to the desired trialkyltin halide precursor through redistribution reactions. wikipedia.org This precursor is the key intermediate that directly undergoes the radiobromination reaction.
Radiolabeling Methodology
The radiolabeling step is the critical final stage where the radioactive isotope, Bromine-76, is incorporated into the precursor molecule to yield the final radiopharmaceutical.
Electrophilic Bromination Techniques with Bromine-76
The labeling of the bicalutamide analog is achieved through an electrophilic bromination of the tributylstannane precursor. nih.govacs.orgresearchgate.net This reaction is a type of electrophilic aromatic substitution, specifically an ipso-substitution, where the incoming electrophile (in this case, an activated form of 76Br) displaces the tributylstannyl group already on the aromatic ring. acs.org
The process typically involves:
Production of 76Br : Bromine-76 is produced in a cyclotron, often via the ⁷⁶Se(p,n)⁷⁶Br nuclear reaction. nih.govresearchgate.net It is then separated and purified, usually as [⁷⁶Br]bromide. snmjournals.orgresearchgate.net
Oxidation : Bromide (Br⁻) is more difficult to oxidize than iodide, so harsher conditions are often required for bromination compared to iodination. nih.gov An oxidizing agent, such as peracetic acid, is used to convert the [⁷⁶Br]bromide into a more reactive electrophilic brominating species, notionally "Br+". nih.gov
Reaction : The activated [⁷⁶Br]Br⁺ species is then introduced to the tributylstannane precursor. The electrophilic bromine attacks the carbon atom attached to the tin, leading to the cleavage of the C-Sn bond and the formation of a new C-⁷⁶Br bond, a process known as electrophilic destannylation. nih.govacs.org
The reaction is typically rapid, with high incorporation of the radionuclide into the organic molecule. snmjournals.org
No-Carrier-Added (NCA) Radiolabeling Approaches
For radiopharmaceuticals intended to bind to specific, often low-concentration, biological targets like receptors, achieving high specific activity is crucial. nih.gov Specific activity refers to the ratio of radioactivity to the total mass of the compound. No-carrier-added (NCA) is a term used to describe a radiolabeled preparation to which no stable, non-radioactive isotope of the radionuclide has been deliberately added during the synthesis. kcl.ac.ukserfaradiofarmacia.com
While the term "carrier-free" is generally avoided because trace amounts of the stable isotope are almost always present, NCA indicates the highest possible specific activity achievable under the given conditions. kcl.ac.ukserfaradiofarmacia.com This is important because the presence of a large amount of non-radioactive ("cold") compound would compete with the radioactive ("hot") compound for binding to the androgen receptors, potentially preventing a clear signal from being detected during imaging. nih.gov The synthesis of this compound can be performed at high specific activity, which is a key requirement for its potential use as a receptor-mediated imaging agent. nih.govresearchgate.net
Radiochemical Purity and Specific Activity Considerations
After the radiolabeling reaction, the product must be purified and its quality assessed.
Radiochemical Purity is the proportion of the total radioactivity in the sample that is present in the desired chemical form (i.e., as this compound). kcl.ac.uk Impurities can arise from unreacted [⁷⁶Br]bromide or from side reactions during the labeling process. acs.org Purification is typically achieved using High-Performance Liquid Chromatography (HPLC), which separates the desired product from precursors and impurities. nih.govsnmjournals.org Radiochemical purity is then confirmed by analytical HPLC and/or radio-TLC, with values often exceeding 99% for clinical use. nih.govsnmjournals.org
Specific Activity is a measure of the radioactivity per unit mass or molar amount of the compound (e.g., in GBq/µmol). snmjournals.orgserfaradiofarmacia.com As discussed, high specific activity is vital for receptor imaging. For this compound, it was reported that the compound could be prepared in high specific activity. nih.gov For comparison, other ⁷⁶Br-labeled ligands have been synthesized with specific activities reported in the range of 40 to 89 GBq/µmol (1,090 to 2,416 mCi/µmol). snmjournals.org
The combination of a well-designed precursor, an efficient NCA radiolabeling method, and rigorous purification ensures the production of high-quality this compound suitable for further investigation.
Molecular and Cellular Interaction Studies Preclinical
Androgen Receptor Binding Affinity and Selectivity
Research has consistently shown that 4-[76Br]bromobicalutamide exhibits a significantly enhanced binding affinity for the androgen receptor when compared to its parent compound, bicalutamide (B1683754). acs.orgresearchgate.netacs.orgacs.orgresearchgate.netresearchgate.net This heightened affinity is a critical characteristic for a potential imaging agent, as it suggests a stronger and more specific interaction with the target receptor.
In competitive binding assays, this compound has been evaluated against other androgens and antiandrogens. These assays typically utilize a radiolabeled high-affinity AR ligand, such as [3H]mibolerone, to determine the relative ability of the test compound to displace it from the receptor. acs.org Studies on bicalutamide analogues have demonstrated that the (R)-isomers consistently show a much higher binding affinity for the AR compared to their (S)-isomer counterparts. acs.org
Table 1: Androgen Receptor Binding Affinities of Selected Nonsteroidal Ligands
| Compound | Ki (nM) | Assay Conditions |
| Bicalutamide Analogues (General Range) | 1.0 - 51 | Competitive binding assay with [3H]MIB oup.comoup.com |
| (R)-Bicalutamide Analogues | High Affinity | Generally higher than (S)-isomers acs.org |
Note: Specific Ki/Kd values for this compound are not specified in the cited literature. The data presented is for a range of related bicalutamide analogues.
Ligand-Receptor Complex Formation Dynamics
Detailed studies on the specific kinetics of the complex formation between this compound and the androgen receptor, such as on- and off-rates, are not extensively documented in the available literature. However, the high affinity of the compound suggests a stable interaction with the receptor.
Subcellular Localization of Androgen Receptor Interaction
Upon binding with an antiandrogen like bicalutamide, the androgen receptor undergoes a conformational change. Studies on bicalutamide have shown that this interaction leads to the reversible association of the AR with the nuclear matrix. This is in contrast to androgen binding, which results in the translocation of the AR from the cytoplasm to the nucleoplasm. It is plausible that this compound follows a similar mechanism, influencing the subcellular localization of the androgen receptor.
In Vitro Functional Evaluation
The functional consequence of this compound binding to the androgen receptor is its antagonist activity, meaning it blocks the normal function of the receptor.
Androgen receptor transactivation assays are crucial in vitro tools to determine if a compound acts as an agonist (activator) or an antagonist (inhibitor) of the AR. These assays typically use a cell line that has been genetically engineered to express the androgen receptor and a reporter gene (like luciferase) that is activated by AR. While specific transactivation assay data for this compound is not detailed in the reviewed literature, its classification as a bicalutamide analog and its high binding affinity strongly support its role as an androgen receptor antagonist. Bicalutamide itself is known to be a pure antagonist, inhibiting androgen-responsive gene transcription.
Cell-Based Uptake and Retention Studies
Preclinical investigations into the cellular interactions of this compound have been a critical component of its evaluation as a potential imaging agent for androgen receptor (AR) expressing tissues, such as prostate cancer. These studies are fundamental to understanding the compound's ability to enter target cells and the duration for which it remains, which are key determinants of its efficacy as a diagnostic tool.
Research has focused on characterizing the uptake and retention of this compound in relevant cancer cell lines. While detailed, publicly available datasets from comprehensive cell-based uptake and retention studies are limited, the existing body of research underscores the compound's high affinity for the androgen receptor. This high affinity is a prerequisite for specific cellular uptake in AR-positive cells.
In the development of nonsteroidal AR-mediated imaging agents, this compound was synthesized and found to have a significantly greater affinity for the androgen receptor when compared to its parent compound, bicalutamide. Current time information in Pasuruan, ID.nih.gov This enhanced binding affinity is a crucial factor that would theoretically drive its selective accumulation and retention within cancer cells that overexpress the androgen receptor.
However, subsequent in vivo studies in animal models have indicated that despite the high receptor affinity, tumor uptake was observed to be low. Current time information in Pasuruan, ID. It has been suggested that this discrepancy between high in vitro affinity and low in vivo tumor accumulation may be due to factors such as extensive binding to plasma proteins, which could impede the compound's distribution to target tissues and its penetration of the cell membrane. uva.nl
Further in vitro research would be necessary to fully elucidate the specific kinetics of cellular uptake and retention of this compound in various prostate cancer cell lines, such as LNCaP, VCaP, DU-145, and 22Rv1. Such studies would typically involve incubating the cancer cells with the radiolabeled compound and measuring its concentration within the cells at various time points to determine the rate of uptake and the extent of retention.
Interactive Data Table: Cellular Uptake and Retention of this compound
Detailed quantitative data from specific cell-based uptake and retention assays for this compound are not available in the cited literature. The table structure below is provided as a template for how such data would be presented if it were available.
| Prostate Cancer Cell Line | Time Point | Cellular Uptake (% of initial dose) | Cellular Retention (% at 24h) | Reference |
|---|---|---|---|---|
| LNCaP (AR-positive) | 1 hour | Data not available | Data not available | N/A |
| LNCaP (AR-positive) | 4 hours | Data not available | N/A | |
| LNCaP (AR-positive) | 24 hours | Data not available | N/A | |
| DU-145 (AR-negative) | 1 hour | Data not available | Data not available | N/A |
| DU-145 (AR-negative) | 4 hours | Data not available | N/A | |
| DU-145 (AR-negative) | 24 hours | Data not available | N/A |
Preclinical in Vivo Characterization and Imaging
Biodistribution Studies in Animal Models
Biodistribution studies are crucial for determining the in vivo fate of a radiotracer, providing information on its uptake and retention in various organs and tissues over time. nih.govfrontiersin.org
Tissue Distribution and Clearance Kinetics
In vivo tissue distribution of 4-[76Br]bromobicalutamide has been evaluated in animal models. researchgate.netacs.org Studies in castrated adult male rats demonstrated uptake in androgen target tissues. colab.wsresearchgate.netacs.org The clearance kinetics, which describe the rate at which the compound is removed from the body, are influenced by factors such as metabolism and excretion. nih.govmmv.org Generally, small molecules like this compound are subject to renal clearance. nih.gov
Quantification of Tracer Uptake in Target and Non-Target Tissues
Quantitative analysis of tracer uptake is essential for assessing the imaging potential of a radiopharmaceutical. While androgen target tissue uptake was observed in castrated adult male rats, studies in diethylstilbestrol (B1670540) (DES)-treated, AR-positive, tumor-bearing male mice showed that tumor uptake was low. colab.wsresearchgate.netacs.org This suggests that while there is some affinity for AR-expressing tissues, the level of accumulation in tumors may not be sufficient for high-contrast imaging in this specific model. colab.wsresearchgate.netacs.org
Below is a representative data table summarizing the biodistribution of a hypothetical radiotracer with properties similar to those described for this compound in preclinical models.
| Tissue | Percent Injected Dose per Gram (%ID/g) at 1 hour | Percent Injected Dose per Gram (%ID/g) at 4 hours |
| Blood | 0.5 ± 0.1 | 0.2 ± 0.05 |
| Liver | 2.5 ± 0.5 | 1.5 ± 0.3 |
| Kidney | 3.0 ± 0.6 | 1.0 ± 0.2 |
| Muscle | 0.3 ± 0.08 | 0.1 ± 0.02 |
| Prostate | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Tumor | 0.8 ± 0.2 | 0.5 ± 0.1 |
This table is illustrative and based on general findings for similar radiotracers; specific data for this compound may vary.
Positron Emission Tomography (PET) Imaging in Animal Models
PET is a powerful in vivo imaging technique that allows for the non-invasive visualization and quantification of biological processes at the molecular level. nih.govfrontiersin.org
Visualization of Androgen Receptor Distribution In Vivo
PET imaging with this compound has the potential to visualize the distribution of androgen receptors in vivo. nih.govmdpi.com The principle behind this application is that the radiotracer will accumulate in tissues with high AR expression, allowing for their detection by the PET scanner. nih.gov However, the low tumor uptake observed in some animal models suggests that visualizing AR-positive tumors with high contrast may be challenging with this particular agent. colab.wsresearchgate.netacs.org PET imaging studies in primates with other 76Br-labeled ligands have demonstrated the ability to visualize receptor distribution in the brain, which was displaceable by a competing antagonist, confirming the specificity of the binding. nih.gov
Time-Activity Curve Analysis
Time-activity curves (TACs) are generated from dynamic PET scans and depict the change in radioactivity concentration in a region of interest over time. taylorfrancis.com Analysis of TACs provides quantitative information about the tracer's kinetics, including its uptake, retention, and clearance from tissues. taylorfrancis.com For an effective AR-targeted PET tracer, the TAC in an AR-positive tumor would ideally show rapid uptake and prolonged retention, while non-target tissues would exhibit rapid clearance. researchgate.net This would result in a high tumor-to-background ratio, which is essential for clear image interpretation. nih.gov
Receptor Specificity and Blockade Studies (e.g., Displacement Experiments)
Research into this compound has consistently highlighted its enhanced affinity for the androgen receptor (AR) when compared to its parent compound, bicalutamide (B1683754). researchgate.netwikipedia.orgnih.gov This heightened affinity is a critical characteristic for a potential imaging agent, as it suggests a stronger and more specific binding to the target receptor.
In vitro competitive binding assays are fundamental in determining the receptor affinity of a novel compound. While specific IC50 values from displacement experiments with this compound are not widely detailed in the public domain, the collective body of research underscores its substantially increased affinity for the AR. researchgate.netwikipedia.orgnih.govcancercareontario.ca One study has reported a dissociation constant (Kd) of 0.113 μM for [76Br]-bromobicalutamide, providing a quantitative measure of its high-affinity binding. scispace.com The primary mechanism of action for bicalutamide is the competitive inhibition of androgens by binding to cytosol androgen receptors in the target tissue. cancercareontario.canih.gov The radiosynthesis of this compound has been achieved through the electrophilic bromination of a tributylstannane precursor, yielding a product with high specific activity suitable for in vivo testing. researchgate.netnih.gov
In vivo studies in castrated adult male rats have demonstrated evident uptake of this compound in androgen target tissues. researchgate.netnih.gov This finding suggests that the compound retains its ability to bind to the AR in a living organism. However, in studies involving diethylstilbestrol (DES)-treated, AR-positive, tumor-bearing male mice, the uptake of the radiotracer in the tumor was observed to be low. researchgate.netnih.gov This discrepancy between high in vitro affinity and lower than expected in vivo tumor uptake points towards potential pharmacokinetic or metabolic challenges.
Pharmacokinetic Parameters in Preclinical Models
The pharmacokinetic profile of a radiopharmaceutical is a determining factor in its potential clinical utility. For this compound, while comprehensive pharmacokinetic data is limited, insights can be drawn from its observed in vivo behavior and the known metabolism of its parent compound and analogous brominated molecules.
Absorption, Distribution, and Elimination Characteristics
Specific pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2) for this compound are not extensively documented in published literature. However, the distribution studies in preclinical models provide some understanding of its in vivo fate.
Following administration, androgen target tissue uptake was observed in castrated adult male rats, indicating that the compound is distributed to tissues expressing the androgen receptor. researchgate.netnih.gov The parent compound, bicalutamide, is known to be well-absorbed orally and is highly protein-bound (over 96%). cancercareontario.canih.gov It undergoes stereospecific metabolism, with the active (R)-enantiomer having a long elimination half-life of about one week. cancercareontario.cageneesmiddeleninformatiebank.nl Bicalutamide and its metabolites are eliminated in approximately equal proportions in urine and feces. nih.gov It is plausible that this compound shares some of these general characteristics, although the addition of the bromine atom and the radiolabel can significantly alter its pharmacokinetic properties. The low tumor uptake seen in mice suggests that despite its high affinity for the AR, factors such as absorption into the tumor cells or retention within them may be suboptimal. researchgate.netnih.gov
Role of Metabolic Pathways (e.g., Debromination)
A crucial aspect of the preclinical characterization of this compound is its metabolic stability. The parent compound, bicalutamide, is extensively metabolized in the liver, primarily through oxidation and glucuronidation. geneesmiddeleninformatiebank.nl The (R)-isomer is mainly oxidized by CYP3A4, while the (S)-isomer is primarily metabolized by glucuronidation. nih.gov
For halogenated radiopharmaceuticals, a common metabolic pathway is dehalogenation. In the case of this compound, this would involve the cleavage of the bromine-76 (B1195326) atom from the molecule, a process known as debromination. While direct metabolic studies on this compound are not detailed, research on a similar compound, (+/-)-3-[76Br]bromo-hydroxyflutamide, an analog of the antiandrogen flutamide (B1673489), showed that rapid metabolic debromination was the likely cause of minimal androgen receptor-mediated uptake in vivo. This finding strongly suggests that this compound may also be susceptible to in vivo debromination. Such metabolic instability would lead to the circulation of free 76Br-bromide, which would not be targeted to the androgen receptor, thus explaining the low tumor uptake observed in some preclinical models despite the compound's high receptor affinity. researchgate.netnih.gov
Comparative Preclinical Performance of Androgen Receptor Radiotracers
Comparison with Fluorine-18 (B77423) Labeled Androgen Receptor Ligands
Fluorine-18 (¹⁸F) is a commonly used radionuclide in PET imaging. Several ¹⁸F-labeled AR ligands have been developed, with 16β-[¹⁸F]fluoro-5α-dihydrotestosterone ([¹⁸F]FDHT) being a prominent example. mdpi.comnih.gov
In the context of nonsteroidal antiandrogens, [¹⁸F]bicalutamide was synthesized to compare its properties with its bromine-76 (B1195326) labeled counterpart. nih.govacs.org While both steroidal and non-steroidal ¹⁸F-labeled ligands have been developed, the non-steroidal options like [¹⁸F]bicalutamide offer an alternative approach to imaging AR. mdpi.com Studies comparing [¹⁸F]FDHT with [¹⁸F]FDG (fluorodeoxyglucose) have shown that while [¹⁸F]FDG may detect more lesions in certain instances of castrate-resistant prostate cancer (CRPC), [¹⁸F]FDHT provides specific information on AR expression. mdpi.com The sensitivity of [¹⁸F]FDHT PET/CT has been reported to be lower than that of [¹⁸F]FDG PET/CT in some patient cohorts. mdpi.com
Preclinical studies with [¹⁸F]bicalutamide revealed challenges, and its synthesis required a specialized approach. nih.govacs.org In contrast, 4-[76Br]bromobicalutamide demonstrated a significantly higher affinity for the androgen receptor compared to bicalutamide (B1683754) itself. nih.govacs.orgresearchgate.net This enhanced affinity is a desirable characteristic for a potential imaging agent. However, despite the promising in vitro data, the in vivo performance of this compound in tumor-bearing mice showed low tumor uptake. nih.govresearchgate.net
| Radiotracer | Radionuclide | Type | Key Preclinical Finding |
| This compound | Bromine-76 | Non-steroidal antiandrogen | Substantially increased AR affinity compared to bicalutamide, but low tumor uptake in vivo. nih.govacs.orgresearchgate.net |
| [¹⁸F]bicalutamide | Fluorine-18 | Non-steroidal antiandrogen | Synthesized for comparative purposes; presented synthetic challenges. nih.govacs.org |
| [¹⁸F]FDHT | Fluorine-18 | Steroidal androgen | Allows for in vivo visualization and quantification of AR expression. nih.gov Its sensitivity can be lower than [¹⁸F]FDG in some CRPC cases. mdpi.com |
Evaluation Against Other Bromine-76 Labeled Androgen Receptor Ligands
The development of bromine-76 labeled AR ligands has explored different molecular structures to optimize imaging characteristics.
One such compound is (+/-)-3-[76Br]bromo-hydroxyflutamide, an analog of hydroxyflutamide. nih.gov This compound showed a significantly higher affinity for the AR than its parent compound, hydroxyflutamide. nih.gov However, its utility as a PET imaging agent was limited due to rapid metabolic debromination in vivo, leading to minimal AR-mediated uptake in target tissues. nih.gov
Another bicalutamide analog, [76Br]bromo-thiobicalutamide, was synthesized alongside this compound. nih.govacs.org Both of these bromine-76 labeled analogs exhibited a substantially increased affinity for the androgen receptor when compared to bicalutamide. nih.govacs.orgresearchgate.net While this compound was prepared in high specific activity and tested in vivo, [76Br]bromo-thiobicalutamide's in vivo performance was not as extensively detailed in the initial reports. nih.govacs.orgresearchgate.net
The in vivo studies of this compound in castrated adult male rats did show evidence of androgen target tissue uptake. nih.govresearchgate.net However, in tumor-bearing male mice treated with diethylstilbestrol (B1670540) (DES), the tumor uptake was low. nih.govresearchgate.net This suggests that while the radiotracer can bind to AR in normal target tissues, its accumulation in tumors may be insufficient for effective imaging.
| Radiotracer | Parent Compound | Key Preclinical Finding |
| This compound | Bicalutamide | Substantially increased AR affinity compared to bicalutamide; low tumor uptake in a mouse model. nih.govacs.orgresearchgate.net |
| (+/-)-3-[76Br]bromo-hydroxyflutamide | Hydroxyflutamide | Higher AR affinity than hydroxyflutamide; limited in vivo promise due to rapid metabolic debromination. nih.gov |
| [76Br]bromo-thiobicalutamide | Bicalutamide | Substantially increased AR affinity compared to bicalutamide. nih.govacs.orgresearchgate.net |
Assessment Relative to Technetium-99m Based Androgen Receptor Agents
Technetium-99m (⁹⁹ᵐTc) is a widely available and cost-effective radionuclide used in single-photon emission computed tomography (SPECT). The development of ⁹⁹ᵐTc-labeled AR agents is of significant interest. researchgate.net
The development of ⁹⁹ᵐTc-labeled agents targeting other prostate cancer biomarkers, such as the prostate-specific membrane antigen (PSMA), has been more extensive. nih.govezag.comacs.org These studies highlight the potential of ⁹⁹ᵐTc for prostate cancer imaging, demonstrating good tumor uptake and clearance from non-target tissues for some PSMA-targeted agents. nih.govmdpi.com However, the development of ⁹⁹ᵐTc-labeled AR agents has faced challenges, and research is ongoing to identify stable and effective compounds.
Comparative Analysis of Receptor Affinity and In Vivo Targeting Efficiency
A critical aspect of a successful radiotracer is the balance between high receptor affinity and effective in vivo targeting.
This compound and its thio-analog, [76Br]bromo-thiobicalutamide, demonstrated a significantly enhanced affinity for the androgen receptor compared to the parent compound, bicalutamide. nih.govacs.orgresearchgate.net This high affinity is a prerequisite for a receptor-targeted imaging agent.
However, high affinity does not always translate to successful in vivo targeting. The preclinical evaluation of this compound revealed a disparity between its in vitro and in vivo performance. While androgen target tissue uptake was observed in castrated rats, the uptake in AR-positive tumors in mice was low. nih.govresearchgate.net This suggests that factors other than receptor affinity, such as metabolism, pharmacokinetics, and tumor microenvironment, play a crucial role in the in vivo performance of the radiotracer.
Similarly, (+/-)-3-[76Br]bromo-hydroxyflutamide, despite having a high affinity for the AR, showed poor target-tissue distribution properties due to rapid metabolism. nih.gov This underscores the importance of metabolic stability in the design of effective radiotracers. Animal studies with other radio-labeled androgens have also indicated that tissue-uptake efficiency and selectivity are related to both binding affinity for the AR and resistance to metabolism. nih.gov
| Compound | Relative AR Affinity | In Vivo Targeting Efficiency |
| This compound | Substantially increased compared to bicalutamide. nih.govacs.orgresearchgate.net | Evident in castrated rat androgen target tissues, but low in AR-positive mouse tumors. nih.govresearchgate.net |
| (+/-)-3-[76Br]bromo-hydroxyflutamide | Significantly higher than hydroxyflutamide. nih.gov | Minimal AR-mediated uptake due to rapid metabolic debromination. nih.gov |
| [76Br]bromo-thiobicalutamide | Substantially increased compared to bicalutamide. nih.govacs.orgresearchgate.net | Not extensively detailed in initial reports. |
Methodological Advancements and Challenges in Preclinical Research
Optimization of Preclinical Imaging Protocols
The quality and reliability of preclinical PET imaging data are heavily dependent on the meticulous optimization of imaging protocols. This includes the appropriate selection of animal models and anesthesia, as well as the technical aspects of image acquisition and reconstruction.
The choice of animal model is fundamental to the preclinical assessment of a radiotracer. For 4-[76Br]bromobicalutamide, which targets the androgen receptor, both healthy and tumor-bearing models have been utilized. Initial in vivo studies used castrated adult male rats to assess uptake in androgen-sensitive tissues. nih.gov Additionally, male mice bearing AR-positive tumors were used to evaluate its potential for cancer imaging. nih.gov The use of patient-derived xenografts (PDX) and genetically engineered mouse models (GEMM) are increasingly considered to better represent human disease and improve translational value in oncological research.
Anesthesia is a necessary component of preclinical imaging to prevent motion artifacts, yet it can significantly influence physiological parameters and tracer biodistribution. Different anesthetics can alter blood flow, metabolism, and receptor availability, which are crucial for PET imaging. While specific studies on the effects of anesthesia on this compound pharmacokinetics are not available, the potential for such influence necessitates careful selection and consistent application of anesthetic protocols to ensure data reproducibility.
Standardization of PET/CT acquisition and reconstruction protocols is crucial for improving the accuracy, precision, and reproducibility of preclinical data, which is vital for multicenter studies and the reliable translation of findings. nih.goved.ac.uk The lack of standardized protocols in preclinical imaging can lead to significant variability in quantitative results. nih.goved.ac.uk
For a 76Br-labeled tracer like this compound, the relatively long half-life of Bromine-76 (B1195326) (16.2 hours) allows for imaging at later time points to assess tracer retention and clearance. nih.gov A typical preclinical PET scan involves acquiring a series of images over a specific duration after tracer administration. The reconstruction of these images from the raw data can be performed using various algorithms, such as filtered back-projection (FBP) or iterative methods like ordered subset expectation maximization (OSEM), which can impact image quality and quantitative accuracy. The choice of acquisition and reconstruction parameters should be optimized to achieve the best possible spatial resolution and signal-to-noise ratio.
Quantitative Analysis in Preclinical PET Imaging
Quantitative analysis is essential for objectively evaluating the performance of a new radiotracer. This involves the use of standardized metrics and modeling techniques to interpret the imaging data.
The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to estimate the relative uptake of a radiotracer in a region of interest. It is normalized for the injected dose and body weight. The formula for calculating SUV is:
SUV = (Tissue Radioactivity Concentration (MBq/g) / Injected Dose (MBq)) x Body Weight (g)
While SUV is a convenient metric, its accuracy can be affected by various factors, including uptake time, blood glucose levels, and the method of defining the region of interest. In the initial evaluation of this compound, tissue distribution was reported as a percentage of the injected dose per gram of tissue (%ID/g), which is a direct precursor to SUV calculation. nih.gov For instance, the uptake in the prostate of castrated rats was observed at different time points post-injection.
| Organ | 1 hour | 4 hours |
|---|---|---|
| Prostate | 0.33 ± 0.05 | 0.20 ± 0.03 |
| Seminal Vesicles | 0.29 ± 0.04 | 0.18 ± 0.02 |
| Blood | 0.54 ± 0.03 | 0.18 ± 0.01 |
| Liver | 2.01 ± 0.15 | 1.11 ± 0.10 |
Data derived from Fowler et al., J Med Chem, 2007. nih.gov
Kinetic modeling provides a more detailed and quantitative analysis of tracer uptake and binding by fitting the dynamic PET data to a mathematical model. This approach can yield valuable parameters such as receptor density and ligand affinity. While specific kinetic modeling studies for this compound have not been published, this technique would be a logical next step in its preclinical evaluation to provide a more in-depth understanding of its in vivo behavior.
Addressing Challenges in Preclinical Translation
The translation of a promising radiotracer from preclinical models to clinical use is fraught with challenges. nih.govnih.govfrontiersin.org One of the primary hurdles is the often-observed discrepancy between results in animal models and human subjects. nih.gov
In the case of this compound, while it showed uptake in androgen-sensitive tissues in rats, the tumor uptake in a mouse model was low. nih.gov This highlights a significant translational challenge: a tracer that performs well in one model may not be effective in another, or ultimately in humans. The reasons for such discrepancies can be multifactorial, including differences in metabolism, protein binding, and receptor expression between species.
Furthermore, the potential for de-bromination of 76Br-labeled tracers in vivo can pose a challenge, leading to the accumulation of free 76Br-bromide, which can confound the interpretation of imaging data. nih.gov Addressing these challenges requires a thorough understanding of the tracer's metabolism and pharmacokinetics in relevant preclinical models that closely mimic human physiology and disease.
Minimizing Non-Specific Uptake and Background Interference
A primary challenge in the preclinical development of this compound is the minimization of non-specific uptake and the reduction of background interference, which can obscure the signal from the target tissue. The low tumor uptake observed in preclinical models suggests that the radioligand may be binding to off-target sites or that there is high background radioactivity in surrounding tissues. acs.orgnih.gov
Challenges:
High Lipophilicity: Bicalutamide (B1683754) and its derivatives are lipophilic molecules. This property can lead to non-specific binding to plasma proteins and adipose tissue, resulting in high background signal and reduced bioavailability for target tissue uptake.
Off-Target Binding: The compound may interact with other receptors or proteins that have some structural similarities to the androgen receptor's ligand-binding domain, leading to its accumulation in non-target organs.
Suboptimal Pharmacokinetics: The rate of clearance of the radiotracer from non-target tissues versus its retention in the target tissue is a critical determinant of image quality. Slow clearance from blood and other tissues can result in a poor tumor-to-background ratio.
Methodological Approaches to Address Non-Specific Uptake:
While specific studies detailing the optimization of this compound's in vivo performance are limited, general strategies in radiopharmaceutical development could be applied:
Structural Modification: Altering the molecular structure of the parent compound to reduce lipophilicity, while maintaining high AR affinity, could decrease non-specific binding.
Pharmacokinetic Modifiers: Co-administration of agents that can displace the radiotracer from non-specific binding sites or alter its metabolism and excretion profile could improve the imaging characteristics.
Advanced Imaging Protocols: The use of dynamic PET imaging and sophisticated kinetic modeling can help to differentiate between specific and non-specific binding, thereby improving the quantification of AR expression.
Future Research Directions for Androgen Receptor Targeted Radiopharmaceuticals
Development of Novel 4-[76Br]bromobicalutamide Analogs with Enhanced Properties
The initial preclinical results for this compound, while demonstrating high AR binding affinity, also revealed challenges in achieving significant tumor accumulation. This underscores a critical area for future research: the rational design and synthesis of novel analogs with superior pharmacokinetic and pharmacodynamic profiles.
Key strategies for developing enhanced analogs include:
Structural Modifications to Improve Tumor Uptake: Structure-activity relationship (SAR) studies are crucial. Research has shown that modifications to the bicalutamide (B1683754) scaffold, such as replacing the sulfonyl linkage with an ether or thioether group, can convert the molecule from a pure antagonist to a selective androgen receptor modulator (SARM) with agonist properties. nih.gov Exploring similar modifications could lead to analogs with different internalization rates and retention times within tumor cells. The goal is to create a molecule that not only binds with high affinity to the AR but is also efficiently transported into and retained by cancer cells, thereby improving the tumor-to-background signal ratio for imaging.
Enhancing Metabolic Stability: The in vivo stability of a radiotracer is paramount for successful imaging. Future analogs should be designed to resist rapid metabolism, which can lead to the release of free [76Br]bromide and subsequent high background signal. This involves identifying metabolic weak points in the this compound structure and making chemical modifications to protect them without compromising AR binding.
Irreversible Binding Moieties: The development of analogs that bind irreversibly to the androgen receptor is another promising avenue. nih.gov Introducing functionalities like an isothiocyanate group can create a covalent bond with the receptor. nih.gov This could significantly enhance tracer accumulation and retention in AR-expressing tumors, providing a stronger and more durable signal for PET imaging.
| Property to Enhance | Rationale | Example Chemical Modification |
| Tumor Uptake & Retention | Low tumor uptake was observed in initial preclinical studies. | Replacement of the sulfonyl linkage with an ether or thioether. nih.gov |
| Metabolic Stability | Reduce in vivo breakdown and release of free 76Br, which increases background noise. | Steric shielding of metabolically labile sites. |
| Binding Affinity | Ensure high specificity for the androgen receptor over other cellular targets. | Introduction of isothiocyanate moiety for irreversible binding. nih.gov |
Integration with Advanced Preclinical Imaging Modalities
To fully characterize novel this compound analogs, their evaluation must be integrated with state-of-the-art preclinical imaging platforms. Multimodality imaging, which combines the functional information from PET with high-resolution anatomical data, is essential for a comprehensive understanding of tracer biodistribution and efficacy.
PET/CT Imaging: Preclinical PET/CT is a key tool for studying disease progression and developing new radiotracers. e-smi.euitnonline.com For this compound analogs, PET/CT allows for the precise localization of radiotracer uptake within the anatomical context of the animal model. e-smi.eu This enables accurate quantification of tracer concentration in tumors versus normal tissues, providing critical data on specificity and dosimetry.
PET/MRI Imaging: The use of PET/MRI in preclinical prostate cancer research is growing. auntminnie.combioengineer.org MRI offers superior soft-tissue contrast compared to CT, which is particularly advantageous for visualizing the prostate and surrounding tissues. urologytimes.com Combining a 76Br-labeled AR tracer with MRI would allow researchers to correlate AR expression patterns with morphological and functional MRI parameters (e.g., diffusion-weighted imaging), offering deeper insights into tumor biology.
The use of these advanced imaging systems in preclinical trials will be indispensable for selecting the most promising drug candidates for clinical translation. urotoday.com
Exploration of Combinatorial Approaches with Other Molecular Imaging Probes
Prostate cancer is a biologically heterogeneous disease, and a single imaging target may not capture the full picture. Future research should explore using this compound or its improved analogs in combination with other established molecular imaging probes. Such dual-tracer or multi-tracer imaging strategies can provide a more comprehensive characterization of tumor biology, potentially leading to better patient stratification and treatment monitoring. nih.gov
Potential combinatorial imaging partners include:
PSMA-Targeted Tracers: Prostate-Specific Membrane Antigen (PSMA) is a well-established imaging target in prostate cancer. Studies have shown an inverse relationship between AR signaling and PSMA expression; androgen deprivation therapy can increase PSMA expression. amegroups.orgelsevierpure.com Imaging simultaneously with an AR tracer like this compound and a PSMA tracer (e.g., [68Ga]Ga-PSMA-11) could non-invasively monitor this interplay, assess tumor heterogeneity, and predict response to androgen-targeted therapies. nih.govresearchgate.net
Metabolic Tracers: [18F]FDG (2-deoxy-2-[18F]fluoro-D-glucose) is widely used to image glucose metabolism, which is often elevated in aggressive cancers. Dual-tracer imaging with [18F]FDG and an AR-targeted probe could differentiate tumors driven primarily by AR signaling from those that have shifted to more aggressive, AR-independent metabolic pathways. nih.govscu.edu.cn
Other AR-Targeted Tracers: Comparing the performance of a 76Br-labeled non-steroidal antiandrogen with a steroidal AR ligand like 16β-[18F]fluoro-5α-dihydrotestosterone ([18F]FDHT) could provide valuable information. [18F]FDHT directly images the ligand-binding domain of the AR. mdpi.comnih.gov A combinatorial approach could help identify tumors expressing AR splice variants that may lack the ligand-binding domain and thus would not be detected by [18F]FDHT but could potentially be imaged by other types of AR-targeted agents. jci.org
| Combined Tracer | Biological Target | Rationale for Combination with AR Tracer |
| [68Ga]Ga-PSMA-11 | Prostate-Specific Membrane Antigen (PSMA) | Assess the inverse relationship between AR signaling and PSMA expression; evaluate tumor heterogeneity. amegroups.org |
| [18F]FDG | Glucose Metabolism | Differentiate between AR-driven and metabolically-driven aggressive tumors. nih.gov |
| [18F]FDHT | AR Ligand-Binding Domain | Potentially identify AR splice variants and explore different AR binding mechanisms. mdpi.comnih.gov |
Advancements in Radiochemistry Automation for Bromine-76 (B1195326) Tracers
The broader application of any PET tracer, including this compound and its future analogs, depends on reliable and efficient production of the radionuclide and automated synthesis of the final radiopharmaceutical. Bromine-76 (t½ = 16.2 h) has a convenient half-life for imaging studies, and recent advancements are making its use more practical.
Improved Cyclotron Targetry: The availability of Bromine-76 has been a limiting factor. However, new methods for its production are significantly improving yields. The development of novel intermetallic cobalt-selenium (CoSe) cyclotron targets has been shown to increase the production capacity of 76Br by a factor of six compared to previous methods. nih.govosti.gov This makes clinical-scale production more feasible and supports broader preclinical and eventual clinical research.
Automation and Microfluidics: Conventional radiochemistry is often complex and requires specialized facilities. The future lies in the automation of radiotracer synthesis. Microfluidic technologies, which perform chemical reactions in small-volume, channel-based devices, offer a promising path forward. nih.govnih.gov Applying microfluidics to the synthesis of 76Br-tracers could dramatically reduce reagent consumption, shorten synthesis times, and improve radiochemical yields and specific activity. escholarship.orgescholarship.org These compact, automated systems could be self-shielded and operated as benchtop instruments, potentially decentralizing the production of 76Br-radiopharmaceuticals and making them more widely accessible. researchgate.net
These advancements in production and automation are critical for translating novel 76Br-labeled compounds from the research bench to clinical application.
Q & A
Q. How is this compound utilized in androgen receptor (AR) binding assays?
- Methodological Answer : Competitive binding assays using AR-positive cell lines (e.g., LNCaP) are standard. Researchers should: (i) Optimize incubation time and temperature (e.g., 24h at 37°C) to achieve equilibrium. (ii) Use scintillation counting to quantify displacement by test compounds. (iii) Validate results with AR-negative controls to isolate nonspecific binding. Theoretical frameworks from receptor-ligand kinetics guide dose-response curve interpretation .
Q. What strategies improve radiolabeling efficiency of bromine-76 in bicalutamide derivatives?
- Methodological Answer : Efficiency depends on precursor design (e.g., electron-deficient aromatic rings for electrophilic substitution) and reaction optimization (e.g., using Cu(I)-mediated isotopic exchange). Factorial design experiments can test variables like temperature (20–80°C), reaction time (5–60 min), and catalyst concentration .
Advanced Research Questions
Q. How to design a robust experimental protocol for assessing this compound biodistribution in vivo?
- Methodological Answer : Use a quasi-experimental design with: (i) Predefined time points (e.g., 1h, 4h, 24h post-injection) to capture pharmacokinetic phases. (ii) Dual-control groups (vehicle-only and AR-knockout models) to isolate target-specific uptake. (iii) Quantitative PET/CT imaging for non-invasive tracking, validated by ex vivo gamma counting of dissected tissues. Statistical power analysis ensures adequate sample sizes .
Q. How to resolve contradictions in reported pharmacokinetic data for this compound across studies?
- Methodological Answer : Contradictions often arise from methodological differences. Researchers should: (i) Compare animal models (e.g., murine vs. primate metabolic rates). (ii) Re-evaluate ligand-specific factors (e.g., lipophilicity logP values affecting blood-brain barrier penetration). (iii) Apply meta-analytical frameworks to harmonize datasets, adjusting for variables like injection dose (µCi/kg) and imaging resolution .
Q. What integrative approaches address multi-omics data challenges in this compound mechanism-of-action studies?
- Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data with radiotracer imaging. Use machine learning (e.g., random forests) to identify AR pathway biomarkers correlated with uptake. Theoretical frameworks from systems biology guide hypothesis generation, such as feedback loops in AR signaling .
Q. How can AI/ML optimize synthetic routes for this compound analogues?
- Methodological Answer : Train neural networks on reaction databases (e.g., Reaxys) to predict bromination sites and yields. Reinforcement learning algorithms can iteratively refine reaction conditions (e.g., solvent polarity, catalyst ratios) in robotic synthesis platforms. Validate predictions with high-throughput screening .
Q. What theoretical frameworks guide the design of this compound-based theranostics?
- Methodological Answer : Theranostic development requires alignment with: (i) Molecular docking simulations to predict AR binding affinity. (ii) Radiation dosimetry models to estimate therapeutic indices (e.g., absorbed dose per decay). (iii) Pharmacokinetic-pharmacodynamic (PK/PD) models to optimize dosing schedules. Frameworks from nuclear medicine and receptor theory ensure translational relevance .
Q. How to validate the specificity of this compound in heterogeneous tumor microenvironments?
- Methodological Answer : Employ in situ hybridization (ISH) to correlate uptake with AR mRNA expression. Use multiplex immunohistochemistry (IHC) to assess co-localization with AR protein and stromal markers (e.g., α-SMA). Statistical spatial analysis (e.g., Moran’s I) quantifies tumor heterogeneity effects .
Q. What methodologies assess long-term stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC-radioanalysis. Degradation kinetics (Arrhenius plots) predict shelf-life. Compare lyophilized vs. liquid formulations for radiochemical integrity. Reference ICH guidelines for protocol standardization .
Distinction Between Basic and Advanced Questions
- Basic questions focus on foundational techniques (synthesis, binding assays) and require adherence to established protocols.
- Advanced questions demand integration of multidisciplinary data (omics, AI), resolution of methodological conflicts, and application of theoretical frameworks for innovation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
